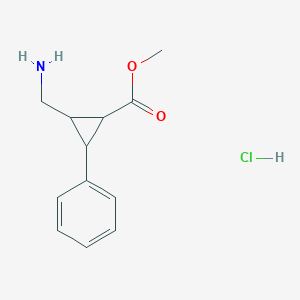
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H12ClF3N2O5S and its molecular weight is 508.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Reactivity
This compound is part of a broader class of compounds that have been explored for their reactivity and potential in synthesizing novel materials. Studies on similar compounds have looked into their reaction mechanisms, such as the interaction of o-nitro- and p-nitro-phenyl selenocyanates with aromatic thiols, leading to products like diselenides or selenenyl sulphides depending on the reactants, which are significant for understanding the chemical behavior of related compounds (Clark & Al-Turaihi, 1977). Additionally, the synthesis of derivatives, such as tribromomethyl phenyl sulfone derivatives, showcases the potential pesticidal activity of such compounds, highlighting their importance in agricultural sciences (Borys, Korzyński, & Ochal, 2012).
Polymer Science
The compound's structural features are conducive to the synthesis of advanced polymeric materials. For instance, the synthesis of fluorinated polyimide films from related compounds has been reported, where the films exhibit excellent optical transparency and solubility in polar organic solvents, indicating the role of such compounds in developing new materials with desirable optical and mechanical properties (Hu Zhi-zhi, 2010).
Environmental Applications
Compounds with similar structural motifs have been explored for their environmental applications, particularly in pollutant degradation. For example, laccases from Pleurotus ostreatus have been characterized for their ability to degrade chlorophenols (CPs), nitrophenols (NPs), and sulfonamide antibiotics (SAs), pollutants of significant concern due to their prevalence and toxicity. This research highlights the potential use of related compounds in biotechnological applications aimed at environmental remediation (Zhuo et al., 2018).
Advanced Materials and Dyes
The structural flexibility and reactivity of such compounds lend themselves to the synthesis of new acid dyes and their metal complexes, with applications in the leather industry. The synthesis and characterization of these dyes from phenol derivatives and their application on crust leather have been investigated, providing insights into the design of new materials with specific optical properties (Hussain et al., 2017).
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O5S/c23-16-4-7-19(8-5-16)34(31,32)20(13-27)11-14-10-17(28(29)30)6-9-21(14)33-18-3-1-2-15(12-18)22(24,25)26/h1-12H/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZSVIPGBVFDRZ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)


![6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine](/img/structure/B2703210.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2703212.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2703216.png)

![2-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2703220.png)
![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)
